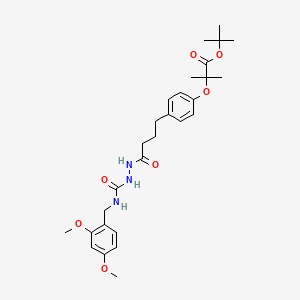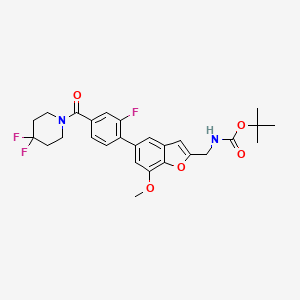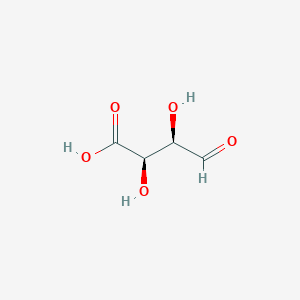
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate is a complex organic compound with a unique structure that includes tert-butyl, phenoxy, and carbamoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 2,4-dimethoxybenzylamine, which is then reacted with hydrazine to form the hydrazinyl intermediate. This intermediate is further reacted with 4-oxobutylphenol under specific conditions to form the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4-methoxyphenol: A related compound with similar structural features.
tert-Butyl (2S,4R)-4-((3-(3-(2,4-dimethoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)pyrazolo[1,5-a]pyridin-5-yl)methyl)-2-methylpiperidine-1-carboxylate: Another compound with a similar backbone.
Uniqueness
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C28H39N3O7 |
|---|---|
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[4-[2-[(2,4-dimethoxyphenyl)methylcarbamoyl]hydrazinyl]-4-oxobutyl]phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C28H39N3O7/c1-27(2,3)38-25(33)28(4,5)37-21-14-11-19(12-15-21)9-8-10-24(32)30-31-26(34)29-18-20-13-16-22(35-6)17-23(20)36-7/h11-17H,8-10,18H2,1-7H3,(H,30,32)(H2,29,31,34) |
InChI-Schlüssel |
UGKGGDYCQKGDPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCCC(=O)NNC(=O)NCC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)

![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)



